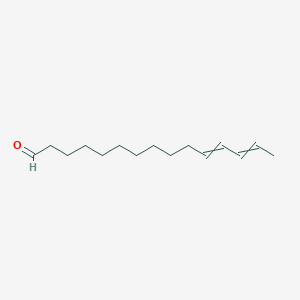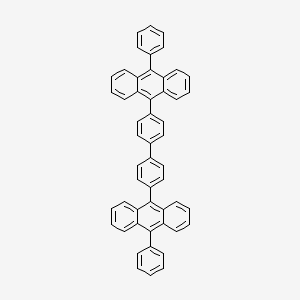
4,4'-Bis(10-phenylanthracen-9-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl typically involves the Suzuki cross-coupling reaction. This method is widely used in organic chemistry to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are generally applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrocarbons.
Aplicaciones Científicas De Investigación
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs due to its electroluminescent properties.
Mecanismo De Acción
The mechanism by which 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl exerts its effects is primarily through its interaction with lightThe molecular targets and pathways involved in this process include the excitation of electrons and the subsequent release of photons .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(10-phenylanthracen-9-yl)benzene
- 2,6-Bis(10-phenylanthracen-9-yl)pyridine
Uniqueness
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is unique due to its specific structural configuration, which enhances its electroluminescent properties compared to similar compounds. This makes it particularly valuable in the development of high-efficiency OLEDs .
Propiedades
Fórmula molecular |
C52H34 |
|---|---|
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
9-phenyl-10-[4-[4-(10-phenylanthracen-9-yl)phenyl]phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-3-15-37(16-4-1)49-41-19-7-11-23-45(41)51(46-24-12-8-20-42(46)49)39-31-27-35(28-32-39)36-29-33-40(34-30-36)52-47-25-13-9-21-43(47)50(38-17-5-2-6-18-38)44-22-10-14-26-48(44)52/h1-34H |
Clave InChI |
WSWADEXLJBQCKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
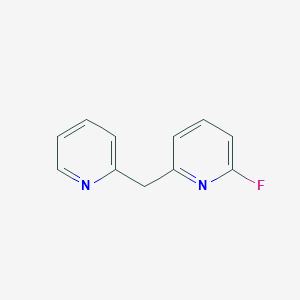
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)


![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
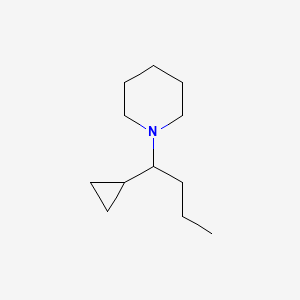
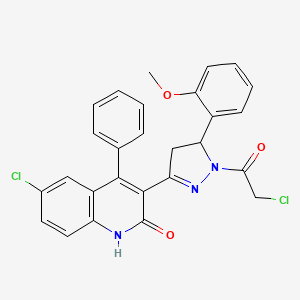

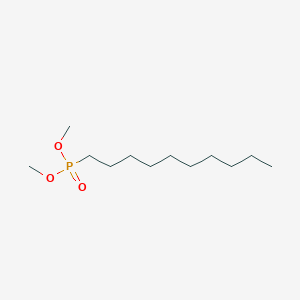
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)
